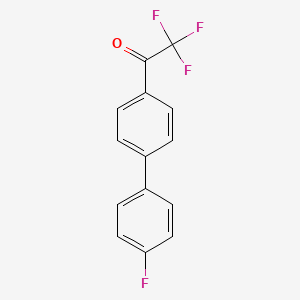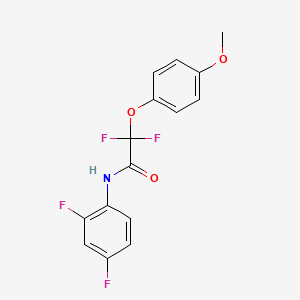
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H20BrClN2O3 and its molecular weight is 439.73. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electroluminescence and Photophysical Properties
Research into heteroleptic mononuclear cyclometalated iridium(III) complexes, including those with pyridyltetrazolate and bromo-containing species, highlights the significance of ancillary ligands like 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one in tuning electroluminescence and photophysical properties. These materials show promise for use in organic light-emitting devices (OLEDs) and as markers for biological labeling due to their adjustable emission colors and redox properties (Stagni et al., 2008).
Organic Synthesis and Labeling
The synthesis of labeled compounds for use in scientific studies, such as phosphodiesterase inhibitors, employs halogenated pyridines as key intermediates. These methods underscore the role of compounds like 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one in producing labeled molecules for research into biological mechanisms and drug discovery (Ochi et al., 2014).
Electro-Optic Materials
Developments in electro-optic materials have benefited from the synthesis of pyrrole-based donor-acceptor chromophores, which incorporate pyridyl and other heterocyclic motifs. These materials are crucial for creating nonlinear optical/electro-optic devices, indicating potential applications in telecommunications and information processing (Facchetti et al., 2003).
Coordination Chemistry and Water Oxidation
The use of pyridine-based ligands in coordination chemistry, particularly in the synthesis of ruthenium complexes for water oxidation, exemplifies the broader applicability of such compounds in catalysis and green chemistry. These complexes play a pivotal role in developing efficient and sustainable energy conversion and storage systems (Zong & Thummel, 2005).
Anticancer Research
The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions demonstrates the utility of bromopyridines in creating molecules with potential therapeutic applications. Density functional theory (DFT) studies and biological evaluations of these derivatives provide insights into their mechanism of action and efficacy as anticancer agents (Ahmad et al., 2017).
properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-19(2,26-14-7-5-13(21)6-8-14)18(24)23-11-9-15(12-23)25-17-16(20)4-3-10-22-17/h3-8,10,15H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXCRNKKABOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)
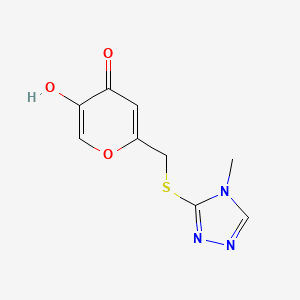
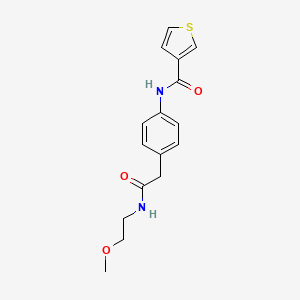
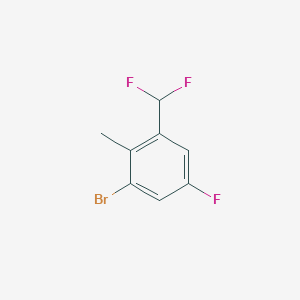
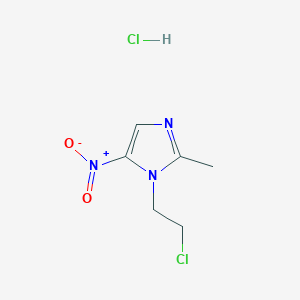
![4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2713809.png)
![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)

![methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate](/img/structure/B2713815.png)

![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2713820.png)
